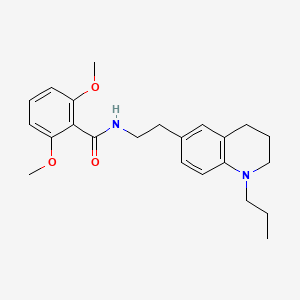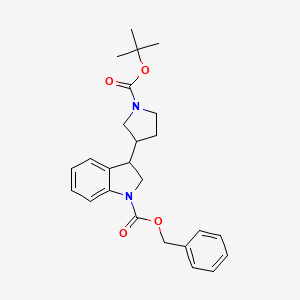
Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate, also known as BTPI, is an indoline-derived compound . It has a molecular weight of 436.55 . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for this compound is1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate are not available in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, Benzyl 3-pyrroline-1-carboxylate has been used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.55 . Unfortunately, the search results do not provide additional physical and chemical properties such as density, boiling point, and melting point.Aplicaciones Científicas De Investigación
1. Development of Leukotriene Synthesis Inhibitors
One significant application is in the development of leukotriene synthesis inhibitors, particularly targeting 5-lipoxygenase-activating protein (FLAP). For instance, compounds have been designed to afford superior inhibition of leukotriene synthesis, demonstrating excellent pharmacokinetics and safety in rats and dogs. These compounds are characterized by the incorporation of heterocycles on the indole N-benzyl substituent, showing promise in treating conditions like asthma through effective leukotriene pathway modulation (Hutchinson et al., 2009).
2. Catalyst Development for Alkoxycarbonylation of Alkenes
Another application involves the development of advanced catalyst systems for alkoxycarbonylation of alkenes, a crucial process in homogeneous catalysis. Research has introduced a palladium catalyst that exhibits general alkoxycarbonylation across a wide range of olefins, including those that are sterically hindered. This advancement opens new avenues for synthesizing esters from almost any alkene, demonstrating the compound's role in enhancing catalytic efficiency and broadening the range of feedstocks for practical applications (Dong et al., 2017).
3. Directed C-H Bond Amination
The compound has also been used in directed C-H bond amination processes, where it serves as an efficient and economic source for introducing N-Boc protected amino groups into various substrates. This application is crucial for synthesizing complex molecules and pharmaceuticals by facilitating the amination of thiophene and benzene nucleus, proving the compound's utility in organic synthesis and drug development (Wippich et al., 2016).
4. Synthesis of Marine Alkaloid Analogues
Research has also explored the synthesis of deaza-analogues of marine alkaloids like topsentin, highlighting the compound's role in medicinal chemistry. These synthesized derivatives, involving the compound, have been evaluated for their anticancer activity, demonstrating moderate effectiveness against certain cancer cell lines. This application underscores the potential of using the compound in the discovery and development of new anticancer agents (Carbone et al., 2013).
Propiedades
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-14-13-19(15-26)21-16-27(22-12-8-7-11-20(21)22)24(29)30-17-18-9-5-4-6-10-18/h4-12,19,21H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWBGQPCIQBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

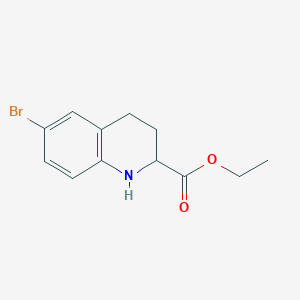
![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)
![5-({3-[(Pyridin-4-yl)methoxy]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2706306.png)
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)
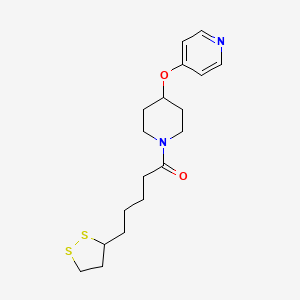
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)
![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)
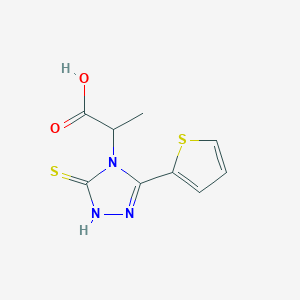
![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
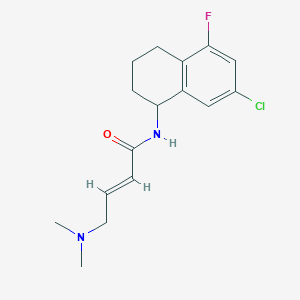
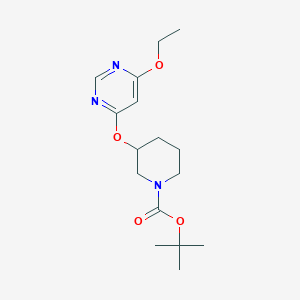
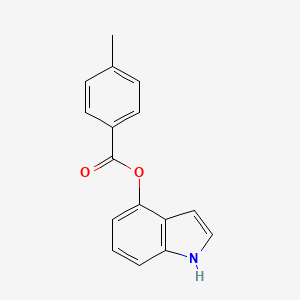
![N-(3-fluoro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2706324.png)
